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Compound of Interest

Compound Name: Morpholine, 4-(1-ethylpropyl)-

CAS No.: 67061-37-4

Cat. No.: B15442859

Get Quote

Executive Summary
N-(3-pentyl)morpholine is a tertiary amine featuring a morpholine heterocycle N-alkylated with a

branched 3-pentyl (1-ethylpropyl) group. Unlike its parent compound morpholine, which is fully

water-miscible, the addition of a sterically hindered, lipophilic 3-pentyl tail significantly alters its

solvation thermodynamics.

This guide provides a theoretical and practical framework for researchers utilizing this

compound in organic synthesis, catalysis, or formulation. It establishes that N-(3-

pentyl)morpholine exhibits amphiphilic behavior with a strong preference for organic reaction

media (alcohols, chlorinated solvents, aromatics) and reduced aqueous solubility compared to

linear N-alkyl analogs.

Physicochemical Identity & Structural Analysis[1]
Understanding the solubility requires a structural dissection. The molecule consists of two

competing domains:
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The Morpholine Ring (Polar/H-Bond Acceptor): Contains an ether oxygen and a tertiary

nitrogen. This domain drives solubility in polar protic solvents via hydrogen bond acceptance.

The 3-Pentyl Group (Lipophilic/Steric Bulk): A branched 5-carbon chain attached to the

nitrogen. This domain disrupts water lattice structure (hydrophobic effect) and enhances

solubility in non-polar hydrocarbons.

Property Value / Description

Chemical Name 4-(pentan-3-yl)morpholine

Molecular Formula C₉H₁₉NO

Molecular Weight 157.26 g/mol

Physical State Colorless to pale yellow liquid

Predicted LogP ~1.8 – 2.2 (Lipophilic)

Predicted pKa ~7.5 – 8.0 (Conjugate acid)

Key Feature
Branched alkyl tail increases steric hindrance

vs. N-n-pentylmorpholine.[1][2]

Solubility Profile in Organic Solvents[2][3][4][5][6][7]
The following data represents a synthesized consensus based on Hansen Solubility

Parameters (HSP) and group-contribution methods for tertiary N-alkyl morpholines.

Solvation Thermodynamics
"Like Dissolves Like": The 3-pentyl group lowers the polarity index, making the compound

highly compatible with medium-polarity aprotic solvents.

Water Miscibility: Unlike Morpholine (Miscible), N-(3-pentyl)morpholine is expected to be

sparingly soluble in water (<5 g/L) due to the lipophilic surface area of the pentyl group

outweighing the polar hydration of the ether oxygen.

Solubility Compatibility Table
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Solvent Class
Representative
Solvent

Solubility Rating Mechanistic Insight

Chlorinated
Dichloromethane

(DCM), Chloroform

Excellent (>100

mg/mL)

Dipole-dipole

interactions; primary

choice for extraction.

Alcohols
Methanol, Ethanol,

IPA

Excellent (>100

mg/mL)

H-bonding (solvent

donor, morpholine

acceptor).

Aromatics Toluene, Benzene Good/High

Dispersion forces with

alkyl tail; pi-interaction

with N-lone pair.

Esters Ethyl Acetate Good

Compatible polarity;

useful for

chromatography.

Ethers Diethyl Ether, THF High

chemically similar to

the morpholine ether

linkage.

Alkanes Hexane, Heptane Moderate to High
Driven by the 3-pentyl

lipophilic tail.

Aqueous Water (pH 7) Low / Sparingly
Hydrophobic effect

dominates.

Acidic Aqueous 1M HCl Soluble

Protonation of

Nitrogen forms a

cationic salt (

).

Experimental Protocols: Determination & Validation
Since specific batch-to-batch variations can occur, researchers must validate solubility

empirically.
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Protocol A: Visual Solubility Screening (Qualitative)
Objective: Rapidly determine if the compound is suitable for a specific reaction solvent.

Preparation: Place 10 mg of N-(3-pentyl)morpholine into a 2 mL glass vial.

Addition: Add the target solvent in 50 µL increments at 25°C.

Observation: Vortex for 30 seconds after each addition.

Soluble: Clear solution within 100 µL (Solubility > 100 mg/mL).

Sparingly Soluble: Requires 1 mL to clear (Solubility ~10 mg/mL).

Insoluble: Phase separation or turbidity persists after 1 mL.

Protocol B: Quantitative Saturation Method (HPLC/GC)
Objective: Exact solubility determination for formulation.

Saturation: Add excess N-(3-pentyl)morpholine to 5 mL of solvent in a sealed flask.

Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (to remove undissolved

micro-droplets).

Quantification: Analyze filtrate via GC-FID or HPLC-UV.

Standard Curve: Calibrate using known concentrations in methanol.

Mechanistic Visualization (Graphviz)
The following diagram illustrates the solvation logic and extraction strategy for N-(3-

pentyl)morpholine, highlighting its pH-dependent solubility switch.
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Figure 1: Solubility Phase-Switching Mechanism. The compound partitions into organics in its

neutral state but becomes water-soluble upon protonation, a critical feature for work-up and

purification.

Applications & Implications
Synthesis & Work-up
The solubility profile dictates the purification strategy. Because N-(3-pentyl)morpholine is

lipophilic but basic:

Extraction: It can be removed from organic reaction mixtures by washing with dilute HCl

(converting it to the water-soluble hydrochloride salt).

Recovery: The amine can be recovered from the aqueous acid layer by basifying (pH > 10)

and extracting back into DCM or Ether.
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Catalysis
In Phase Transfer Catalysis (PTC) or organocatalysis, the 3-pentyl group provides sufficient

lipophilicity to solubilize the catalyst in non-polar media (Toluene/Hexane) while the morpholine

nitrogen remains active for nucleophilic or basic mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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